molecular formula C7H12ClNO4S B13218090 Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate

Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate

Cat. No.: B13218090
M. Wt: 241.69 g/mol
InChI Key: QEJPSWQMFANDAL-UHFFFAOYSA-N
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Description

Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate is a sulfonyl chloride-functionalized piperidine derivative intended for research applications . This compound features a piperidine ring system bearing a reactive chlorosulfonyl group and a methyl ester, making it a potential versatile building block in organic synthesis and medicinal chemistry for the preparation of more complex sulfonamide-containing molecules . Piperidine carboxylate derivatives, in general, are of significant interest in pharmaceutical research. Some analogous compounds have been investigated for various biological activities. For instance, certain piperidine derivatives have shown inhibitory activity against enzymes like cathepsin K, which is a target in anti-bone resorption research . Other structurally related piperidine compounds have been studied for their potential to inhibit the GABA transporter (GAT1), suggesting a relevance in neuroscientific research . The precise mechanism of action and specific research applications for this compound require further investigation and are not detailed in the available literature. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H12ClNO4S

Molecular Weight

241.69 g/mol

IUPAC Name

methyl 1-chlorosulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C7H12ClNO4S/c1-13-7(10)6-3-2-4-9(5-6)14(8,11)12/h6H,2-5H2,1H3

InChI Key

QEJPSWQMFANDAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis typically begins with piperidine derivatives that are either commercially available or synthesized de novo. Commonly, piperidine-3-carboxylic acid methyl esters serve as the core scaffold, which can be obtained via standard esterification procedures from piperidine-3-carboxylic acids.

Protection of the Piperidine Nitrogen

To prevent undesired side reactions during sulfonylation, the nitrogen atom of the piperidine ring is often protected. The tert-butoxycarbonyl (Boc) group is frequently employed, resulting in Boc-protected piperidine derivatives . This step enhances regioselectivity and facilitates subsequent reactions.

The key step involves the introduction of the chlorosulfonyl group onto the protected piperidine ring. This is achieved through chlorosulfonation , which is typically performed using chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂) in the presence of a suitable solvent such as dichloromethane or chloroform.

Reaction conditions:

The chlorosulfonyl group attaches regioselectively to the nitrogen or the desired position on the ring, depending on the substitution pattern and reaction conditions.

Deprotection and Purification

Post-sulfonylation, the Boc protecting group is removed using trifluoroacetic acid (TFA) under mild conditions, yielding Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate with free amine functionality. The product is purified via column chromatography or recrystallization to obtain a high-purity compound suitable for further applications.

Summary of the Synthetic Route

Step Description Reagents & Conditions Purpose
1 Starting with piperidine-3-carboxylic acid methyl ester Commercially available or synthesized Core scaffold
2 Protection of nitrogen Boc anhydride, base (e.g., triethylamine) Regioselectivity control
3 Chlorosulfonylation Chlorosulfonic acid or SOCl₂, DCM, 0°C to RT Introduction of chlorosulfonyl group
4 Deprotection TFA, room temperature Removal of Boc group
5 Purification Column chromatography Isolate pure product

Additional Considerations

  • Regioselectivity : The position of sulfonylation can be influenced by the reaction conditions and the protecting groups.
  • Yield optimization : Controlled temperature and stoichiometry of reagents improve yields and minimize by-products.
  • Safety : Chlorosulfonic acid and thionyl chloride are highly reactive and corrosive; proper safety protocols are essential.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.

    Oxidation: Oxidative reactions can convert the compound into sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) at room temperature.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction: Formation of sulfonamide or sulfonic acid derivatives.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate involves its interaction with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with different nucleophiles, resulting in the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorosulfonyl group, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural Variations in Sulfonyl Groups

a. Aryl Sulfonyl Derivatives

  • Methyl 1-((3,4-dimethoxyanthraquinon-2-yl)sulfonyl)piperidine-3-carboxylate (26): Features a bulky 3,4-dimethoxyanthraquinonyl sulfonyl group. Synthesized via reaction of methyl piperidine-3-carboxylate hydrochloride with a sulfonyl chloride, achieving 95% yield after chromatography. Melting point: 64–67 °C (decomposition) .
  • Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate :
    • Contains a 4-chlorophenyl sulfonyl group.
    • Synthesized under basic conditions (pH 9–10) using Na₂CO₃. Reaction monitored via TLC (n-hexane/EtOAc 70:30) .

Key Differences :

  • The chlorosulfonyl group in the target compound is more reactive than aryl sulfonyl groups, enabling faster nucleophilic substitutions.
  • Aryl sulfonyl derivatives (e.g., anthraquinonyl, chlorophenyl) are often used in drug discovery due to enhanced stability and bioactivity .

Ester Group Modifications

a. Methyl vs. Ethyl Esters

  • Methyl Piperidine-3-carboxylate Hydrochloride :
    • A common intermediate (≥98% purity) used in synthesizing sulfonylated piperidines.
    • Functions as a building block for introducing the piperidine ring .

Key Insight :

  • Methyl esters (target compound) offer steric advantages in synthesis, while ethyl esters may improve membrane permeability in bioactive molecules .

Piperidine Ring Substitutions

a. Positional Isomers

  • Methyl Piperidine-4-carboxylate Hydrochloride :
    • Carboxylate group at the 4-position instead of 3.
    • CAS 7462-86-4 (≥98% purity) .

      b. N-Substituted Derivatives
  • Methyl 1-Methyl-4-phenylpiperidine-4-carboxylate :
    • Methyl group on the piperidine nitrogen and phenyl at the 4-position.
    • Highlighted as an impurity in pharmaceutical synthesis, indicating divergent reactivity compared to the target compound .

Key Difference :

  • Substitutions at the nitrogen (e.g., methyl) or carboxylate position (3 vs. 4) significantly alter conformational flexibility and electronic properties, impacting reactivity and applications .

Biological Activity

Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological properties, including synthesis methods, pharmacological implications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a chlorosulfonyl group and a carboxylate moiety. Its molecular formula is C8H10ClO4SC_8H_{10}ClO_4S. The presence of the chlorosulfonyl group significantly enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Direct Chlorosulfonation : Piperidine derivatives are treated with chlorosulfonic acid to introduce the chlorosulfonyl group.
  • Carboxylation : The introduction of the carboxylate moiety can be performed using carbon dioxide in the presence of bases or through esterification reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the realm of pharmacology. Compounds with piperidine structures are often linked to diverse pharmacological properties, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth, potentially through mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor for specific enzymes, which could be relevant in treating various diseases.

Case Studies

  • Inhibition of Mcl-1 : A study explored the structure-based design of inhibitors targeting Mcl-1, highlighting how modifications in piperidine derivatives can lead to enhanced inhibitory activity against this anti-apoptotic protein. While this compound was not directly tested, similar compounds demonstrated IC50 values in the low micromolar range, indicating potential for further development .
  • Oxidative Phosphorylation Inhibition : Research on related compounds has shown that modifications at the piperidine position can influence their efficacy as OXPHOS inhibitors. These compounds were effective against pancreatic cancer cell lines, suggesting that this compound could also exhibit similar effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring and substituents like chlorosulfonyl groups significantly impact biological activity. For instance:

ModificationEffect on Activity
Addition of bulky groupsIncreased potency against specific targets
Variation in sulfonamide structureAltered selectivity and efficacy

These findings emphasize the importance of structural modifications in enhancing the biological profile of piperidine derivatives.

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